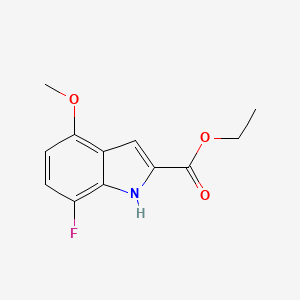

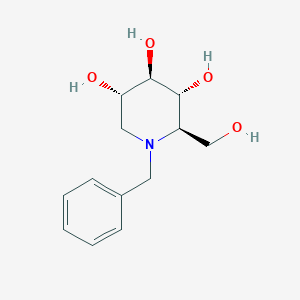

![molecular formula C9H11N5O2 B2800880 Ethyl 7-amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 727661-19-0](/img/structure/B2800880.png)

Ethyl 7-amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Descripción general

Descripción

Ethyl 7-amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound with the molecular formula C9H11N5O2 . It is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class of compounds .

Synthesis Analysis

The synthesis of similar triazole-pyrimidine compounds has been reported in the literature. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Another study reported the synthesis of new triazolo[1,5-a]pyrimidines containing aroyl and acetyl or ester groups in the pyrimidine ring using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CCOC(=O)c1cnc2nc(nn2c1N)C . This indicates that the compound contains an ethyl ester group (CCOC=O), a pyrimidine ring (c1cnc2nc(nn2c1N)), and a methyl group © attached to the pyrimidine ring .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, studies on similar triazole-pyrimidine compounds have shown promising neuroprotective and anti-inflammatory properties . These compounds have been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .Aplicaciones Científicas De Investigación

Synthesis of Structural Analogs

The compound has been utilized in the synthesis of structural analogs with potential biological activities. For example, Titova et al. (2019) synthesized structural analogs of a promising antituberculous agent by three-component condensations, which were then evaluated for tuberculostatic activity. This study highlights the compound's role in developing antituberculosis medications (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019).

Regioselective Synthesis

Massari et al. (2017) developed efficient one-step procedures for the regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines. This work underscores the compound's utility in generating biologically active structures with potential as influenza virus inhibitors (Massari, Desantis, Nannetti, Sabatini, Tortorella, Goracci, Cecchetti, Loregian, & Tabarrini, 2017).

Ring-Chain Isomerism

Pryadeina et al. (2008) explored the cyclisation of certain precursors with 3-amino-1H-[1,2,4]triazole, resulting in compounds that undergo ring–chain isomerisation in solution. This study provides insight into the compound's chemical behavior and potential for creating diverse molecular structures (Pryadeina, Burgart, Saloutin, & Chupakhin, 2008).

Antitumor Activities

Gomha et al. (2017) synthesized a novel compound related to ethyl 7-amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate and tested its antitumor activities. The results indicated high potency, suggesting the compound's potential in developing antitumor agents (Gomha, Muhammad, & Edrees, 2017).

Ecofriendly Synthesis

Khaligh et al. (2020) introduced a new additive for the ecofriendly preparation of related triazolo-pyrimidine derivatives, demonstrating the compound's utility in green chemistry and its potential for synthesizing biologically active molecules in an environmentally sustainable manner (Khaligh, Mihankhah, Titinchi, Shahnavaz, & Johan, 2020).

Mecanismo De Acción

Target of Action

Compounds with similar structures have been found to inhibit various targets such as rorγt, phd-1, jak1, and jak2 . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.

Mode of Action

It’s worth noting that similar compounds have shown promising abilities to inhibit specific biological targets . The interaction with these targets can lead to changes in cellular processes, potentially altering the disease state.

Biochemical Pathways

Based on the known targets of similar compounds, it can be inferred that this compound may influence pathways related to immune response, oxygen sensing, and signal transduction .

Pharmacokinetics

The ADME properties of Ethyl 7-amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate are as follows :

Result of Action

Similar compounds have shown promising abilities to inhibit specific biological targets, potentially altering cellular processes and the disease state .

Direcciones Futuras

Triazole-pyrimidine compounds have shown potential in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury . Future research could focus on further exploring the therapeutic potential of these compounds, particularly their neuroprotective and anti-inflammatory properties . Additionally, the development of more potent and efficacious anticancer drugs with the pyrimidine scaffold is a promising future direction .

Análisis Bioquímico

Biochemical Properties

Compounds in the [1,2,4]triazolo[1,5-a]pyrimidine family are known to interact with various enzymes and proteins

Cellular Effects

Compounds in the [1,2,4]triazolo[1,5-a]pyrimidine family have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that [1,2,4]triazolo[1,5-a]pyrimidine compounds can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propiedades

IUPAC Name |

ethyl 7-amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O2/c1-3-16-8(15)6-4-11-9-12-5(2)13-14(9)7(6)10/h4H,3,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFBDMCFNAXZIEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N2C(=NC(=N2)C)N=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101331584 | |

| Record name | ethyl 7-amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101331584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24814621 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

727661-19-0 | |

| Record name | ethyl 7-amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101331584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 2-[4-(3-aminopropyl)triazol-1-yl]acetate](/img/structure/B2800797.png)

![(1,5-Dimethylpyrazol-3-yl)-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2800804.png)

![ethyl 2-ethyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2800809.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2800811.png)

![1-(2,6-Dimethylphenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2800817.png)

![2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2800818.png)